molecular formula C22H21N5O3 B12133000 2-amino-1-(2,5-dimethoxyphenyl)-N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

2-amino-1-(2,5-dimethoxyphenyl)-N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B12133000
M. Wt: 403.4 g/mol
InChI Key: MYTQPWNCICUOHW-UHFFFAOYSA-N
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Description

2-amino-1-(2,5-dimethoxyphenyl)-N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(2,5-dimethoxyphenyl)-N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Pyrrolo[2,3-b]quinoxaline Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrrolo[2,3-b]quinoxaline core.

    Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction.

    Attachment of the 2,5-Dimethoxyphenyl Group: This step involves the coupling of the 2,5-dimethoxyphenyl group to the core structure.

    Addition of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group is added through an alkylation reaction.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of specific catalysts, solvents, and reaction conditions to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(2,5-dimethoxyphenyl)-N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups.

    Reduction: Reduction reactions can occur at the carboxamide group.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, especially at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may yield amines or alcohols.

Scientific Research Applications

2-amino-1-(2,5-dimethoxyphenyl)-N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-amino-1-(2,5-dimethoxyphenyl)-N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-1-(2,5-dimethoxyphenyl)ethanol
  • Ethanone, 2-amino-1-(2,5-dimethoxyphenyl)-, hydrochloride
  • 1-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-en-1-one

Uniqueness

2-amino-1-(2,5-dimethoxyphenyl)-N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H21N5O3

Molecular Weight

403.4 g/mol

IUPAC Name

2-amino-1-(2,5-dimethoxyphenyl)-N-prop-2-enylpyrrolo[3,2-b]quinoxaline-3-carboxamide

InChI

InChI=1S/C22H21N5O3/c1-4-11-24-22(28)18-19-21(26-15-8-6-5-7-14(15)25-19)27(20(18)23)16-12-13(29-2)9-10-17(16)30-3/h4-10,12H,1,11,23H2,2-3H3,(H,24,28)

InChI Key

MYTQPWNCICUOHW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCC=C)N

Origin of Product

United States

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